molecular formula C12H14FN B8725636 2-(tert-Butyl)-4-fluoro-1H-indole

2-(tert-Butyl)-4-fluoro-1H-indole

Cat. No.: B8725636
M. Wt: 191.24 g/mol
InChI Key: JUNHMAXILMLDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butyl)-4-fluoro-1H-indole is a synthetically designed fluorinated indole derivative offered as a key chemical building block for advanced pharmaceutical and biochemical research. The indole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with significant biological activity . The strategic incorporation of a fluorine atom at the 4-position of the indole ring is a common strategy to fine-tune the molecule's properties, potentially enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets . The sterically hindered tert-butyl group at the 2-position contributes to the molecule's three-dimensional shape, which can be critical for selective receptor interaction. This compound is of particular value in the exploration and development of novel cannabinoid receptor 1 (CB1) allosteric modulators . Structure-activity relationship (SAR) studies have demonstrated that substitutions at the C5 position of the indole ring with halogens like chlorine or fluorine can significantly enhance the potency of 1H-indole-2-carboxamide derivatives as negative allosteric modulators of the CB1 receptor . Researchers can utilize this compound as a core intermediate to synthesize and screen new analogs, contributing to the study of the endocannabinoid system and its implications in disorders such as substance abuse, obesity, and pain . Furthermore, the fluorinated indole core is a versatile template in anticancer drug discovery . Several FDA-approved drugs, such as sunitinib, feature a fluorine-substituted indole motif, underscoring the importance of this structural class in developing targeted therapies . Researchers may employ this compound to create new molecular entities aimed at inhibiting key kinases and other proteins involved in cancer proliferation. WARNING: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14FN

Molecular Weight

191.24 g/mol

IUPAC Name

2-tert-butyl-4-fluoro-1H-indole

InChI

InChI=1S/C12H14FN/c1-12(2,3)11-7-8-9(13)5-4-6-10(8)14-11/h4-7,14H,1-3H3

InChI Key

JUNHMAXILMLDAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CC=C2F

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy of 2-(tert-Butyl)-4-fluoro-1H-indole reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with nearby electronegative atoms like fluorine causing a downfield shift to a higher ppm value.

A representative ¹H NMR spectrum of a related compound, tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide), shows a singlet for the tert-butyl protons at 1.31 ppm. blogspot.com In 2,4-Di-tert-butylphenol, the tert-butyl protons appear as singlets at 1.290 ppm and 1.414 ppm. chemicalbook.com For this compound, the large tert-butyl group at the 2-position would exhibit a characteristic singlet in the upfield region of the spectrum. The protons on the indole (B1671886) ring will appear as multiplets in the aromatic region, with their specific shifts and coupling patterns determined by their proximity to the fluorine atom and the tert-butyl group. For instance, in 5-bromo-1-butyl-2-(4-fluorophenyl)-1H-indole, the aromatic protons are observed in the typical downfield region. sigmaaldrich.com

Interactive Data Table: Representative ¹H NMR Data

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
tert-Butyl H's~1.3-1.4SingletN/A
Indole Ring H's~6.5-7.5MultipletVaries
N-H~8.0Broad SingletN/A

¹³C NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment.

In the case of 2-iodo-2-methylpropane, the carbon attached to the iodine atom and the methyl carbons show distinct signals. docbrown.info For this compound, the quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic chemical shifts. The carbons of the indole ring will also exhibit specific resonances, with the carbon atom directly bonded to the fluorine atom (C4) showing a large coupling constant (¹JCF). For example, in 5-fluoro-1H-indole, the carbon atoms of the indole ring show distinct chemical shifts due to the fluorine substituent. spectrabase.com

Interactive Data Table: Representative ¹³C NMR Data

Carbon Assignment Chemical Shift (ppm)
tert-Butyl (quaternary)~30-35
tert-Butyl (methyls)~30
C2~150-160
C3~100-110
C4 (fluorinated)~155-160 (doublet)
Other Indole Carbons~110-140

¹⁹F NMR for Characterizing Fluorine Substituent Environments

Fluorine-19 (¹⁹F) NMR is a powerful tool specifically for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment. The fluorine signal will be a singlet, as there are no adjacent fluorine atoms to cause splitting. The precise chemical shift can be influenced by the solvent and the electronic nature of the indole ring. For instance, the ¹⁹F NMR spectrum of tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide) shows two distinct fluorine signals at -164.77 and -117.26 ppm, corresponding to the two different fluorine environments in the molecule. blogspot.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For this compound, HRMS would confirm the molecular formula C₁₂H₁₄FN by matching the experimentally measured mass to the calculated exact mass. For example, HRMS data for indole-7-¹³C confirms its elemental composition. anu.edu.au

Infrared (IR) Spectroscopy for Characteristic Vibrational Mode Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

For this compound, the IR spectrum would show characteristic absorption bands. The N-H stretch of the indole ring typically appears as a sharp peak around 3400 cm⁻¹. The C-H stretching vibrations of the tert-butyl group and the aromatic ring are observed in the 2850-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring will be in the 1450-1600 cm⁻¹ range. The C-F stretching vibration will be a strong band typically found in the 1000-1400 cm⁻¹ region. The NIST WebBook provides a reference IR spectrum for the parent compound, indole, which shows the characteristic N-H and C-H stretching bands. nist.gov Similarly, the IR spectrum of 3-tert-butyl-4-hydroxyanisole shows the characteristic bands for the functional groups present. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands

Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-H Stretch~3400
C-H Stretch (Aromatic)~3100-3000
C-H Stretch (Aliphatic)~2960-2870
C=C Stretch (Aromatic)~1600-1450
C-F Stretch~1400-1000

Single Crystal X-Ray Diffraction for Definitive Solid-State Molecular Geometry

Comprehensive searches of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and a thorough review of relevant scientific literature have revealed no publicly available single crystal X-ray diffraction data for the compound this compound.

The determination of a molecule's three-dimensional structure in the solid state is unequivocally achieved through single crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformation and intermolecular interactions within the crystal lattice.

While theoretical calculations can provide estimations of molecular geometry, experimental data from single crystal X-ray diffraction remains the gold standard for definitive structural elucidation. The absence of such data for this compound precludes a detailed discussion and the presentation of crystallographic data tables for this specific compound.

Further research, involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis, would be required to determine its precise solid-state molecular geometry. Such a study would yield critical data, including:

Crystal System and Space Group: Defining the symmetry and repeating unit of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, providing insight into the molecule's connectivity and geometry.

Torsional Angles: Describing the conformation of the molecule, particularly the orientation of the tert-butyl group relative to the indole ring.

Intermolecular Interactions: Identifying and characterizing any hydrogen bonds, van der Waals forces, or other interactions that stabilize the crystal packing.

Until such experimental data becomes available, a definitive analysis of the solid-state molecular geometry of this compound cannot be provided.

Computational and Theoretical Investigations of 2 Tert Butyl 4 Fluoro 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in calculating a wide array of molecular properties that help in understanding and predicting the behavior of a compound.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule. Geometry optimization calculations find the minimum energy structure, which corresponds to the most likely conformation of the molecule. For 2-(tert-butyl)-4-fluoro-1H-indole, this analysis is particularly important for understanding the spatial orientation of the bulky tert-butyl group at the C2 position and the fluorine atom at the C4 position of the indole (B1671886) ring. The tert-butyl group is noted for its significant steric effects, which can influence the planarity of the indole ring system and its ability to interact with other molecules.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

Table 1: Illustrative Frontier Orbital Energies for Aromatic Systems (Note: The following values are examples from related compounds to illustrate typical ranges and are not specific to this compound.)

Compound/System HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Source
TCCA (Chlorination Agent) - -0.79 - wuxibiology.com
DCH (Chlorination Agent) - 0.37 - wuxibiology.com
NCS (Chlorination Agent) - 1.09 - wuxibiology.com
Zinc Phthalocyanine -5.0720 -2.9035 2.1685 researchgate.net
Triphenylamine Derivative (1a) -5.34 - - scispace.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.org The MEP surface visualizes the electrostatic potential onto the electron density surface of the molecule, providing a color-coded guide to its charge distribution. researchgate.net

Red-colored regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue-colored regions indicate positive electrostatic potential, which is electron-poor, signifying favorable sites for nucleophilic attack.

Green-colored regions represent neutral potential. researchgate.net

For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the indole ring and potentially influenced by the electronegative fluorine atom, making these areas potential sites for hydrogen bonding and electrophilic interactions. The aromatic portions would show varying potentials that guide interactions like π-stacking.

From the HOMO and LUMO energy values obtained through DFT, several global reactivity descriptors can be calculated to provide a quantitative measure of chemical reactivity and stability. These descriptors help in understanding the molecule's behavior in chemical reactions.

Table 2: Key Global Reactivity Descriptors

Descriptor Formula Description
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2 Measures the escaping tendency of electrons from a system.
Global Hardness (η) η = (ELUMO - EHOMO) / 2 Measures the resistance to change in electron distribution or charge transfer.
Global Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.
Electronegativity (χ) χ = -μ The power of an atom in a molecule to attract electrons to itself.

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment. |

These quantum chemical descriptors provide a deeper understanding of the molecule's reactivity profile beyond simple qualitative descriptions.

Molecular Docking Simulations for Protein-Ligand Interaction Prediction (in silico)

Molecular docking is a computational technique that predicts the preferred binding orientation of one molecule (the ligand) to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

For this compound, docking simulations would be performed against various protein targets known to be modulated by indole-based compounds. The indole scaffold is a common motif in molecules that interact with targets such as kinases, G-protein coupled receptors, and enzymes involved in inflammatory pathways. nih.govresearchgate.net

The simulation predicts the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), and identifies the specific amino acid residues in the protein's active site that interact with the ligand. researchgate.net Key interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the indole) and acceptors in the protein.

Hydrophobic Interactions: Occurring between the nonpolar parts of the ligand (like the tert-butyl group and the benzene (B151609) ring of the indole) and hydrophobic residues of the protein.

π-Stacking: Interactions between the aromatic indole ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The fluorine atom at the C4 position could potentially form halogen bonds with electron-donating atoms in the protein's binding site.

Studies on similar indole derivatives have shown successful docking into the active sites of proteins like Janus kinase 3 (JAK-3) and Cyclin-dependent kinase 2 (CDK2), demonstrating the utility of the indole scaffold in inhibitor design. nih.govnih.gov The specific substitutions on this compound would fine-tune these interactions, influencing its binding specificity and potency.

Table 3: Potential Protein Targets for Indole-Based Compounds and Key Interactions (Note: This table lists examples of protein targets for which other indole derivatives have been studied, suggesting potential targets for this compound.)

Potential Protein Target PDB ID (Example) Type of Interactions Observed with Indole Ligands Source
Cyclooxygenase-2 (COX-2) 1CX2 Polar hydrogen bonds, hydrophobic interactions researchgate.net
Cyclooxygenase-1 (COX-1) 3N8Y Polar hydrogen bonds, hydrophobic interactions researchgate.net
Janus Kinase 3 (JAK-3) - Hydrogen bonds, binding within the active site nih.gov
β-tubulin (from F. oxysporum) - Hydrogen bonding with HIS 118 and THR 117 researchgate.net

Structure-Based Design Principles for Indole-Containing Scaffolds

Structure-based drug design is a powerful approach in medicinal chemistry that relies on the three-dimensional structure of the biological target. nih.gov The indole nucleus serves as a "privileged scaffold," meaning it can be adapted to interact with various biological targets. mdpi.com The design principles for indole-containing scaffolds can be categorized into functional and structural roles.

A functional scaffold contains the essential interacting elements with the target protein. In contrast, a structural scaffold provides the geometric framework to position key interacting moieties correctly. wiley-vch.de The versatility of the indole ring allows for substitutions at multiple positions, enabling the fine-tuning of a compound's properties to enhance binding affinity and selectivity. mdpi.comjocpr.com

For instance, introducing a more rigid scaffold can pre-organize the molecule's conformation for favorable interactions, potentially improving binding affinity. wiley-vch.de Furthermore, modifying the lipophilicity of the scaffold, such as replacing a benzimidazole (B57391) with a more lipophilic indole moiety, can enhance cellular permeability. wiley-vch.de

The table below illustrates how different substituents on the indole scaffold can influence its interaction with various pharmacological targets.

Target Indole Scaffold Feature Design Principle Reference
Type A γ-aminobutyric acid (GABAA) receptorN'-phenylindol-3-ylglyoxylhydrazidesIntroduction of specific substituents (e.g., 5-H derivatives) to modulate affinity. mdpi.com mdpi.com
Translocator protein (TSPO)2-naphthyl derivativesEnhancing ligand-receptor interactions within specific pockets of the target protein. mdpi.com mdpi.com
Murine double minute 2 (MDM2) proteinIndole-based compoundsExploiting the indole nucleus for the design of selective binding molecules. nih.gov nih.gov
A2B adenosine (B11128) receptor (A2B AR)Indole derivativesUtilizing the versatility of the indole scaffold for targeted drug design. nih.gov nih.gov
Kelch-like ECH-associated protein 1 (Keap1)Indole-based moleculesDesigning molecules that bind selectively to the target. nih.gov nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. jocpr.com These models are invaluable tools in drug discovery for predicting the activity of new compounds and understanding the chemical features that drive biological effects. jocpr.com

The development of predictive QSAR models for indole derivatives involves several steps. First, a dataset of indole compounds with known biological activities is compiled. koreascience.krnih.gov Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. koreascience.krnih.gov These descriptors can be categorized as hydrophobic, geometric, electronic, and topological. koreascience.krnih.gov

Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that links the descriptors to the observed biological activity. koreascience.krnih.gov The predictive power of the resulting QSAR model is rigorously validated using techniques like leave-one-out cross-validation and external test sets. jocpr.com

For example, a QSAR study on indole derivatives as antifungal agents against Candida albicans resulted in a model with a high correlation coefficient (R = 0.8879), indicating a strong predictive capability. tandfonline.comnih.gov Similarly, QSAR models have been successfully developed to predict the inhibitory activity of indole derivatives against the SARS-CoV-2 3CL pro. nih.gov

The following table summarizes the statistical parameters of a representative QSAR model for indole derivatives.

Statistical Parameter Value Significance Reference
0.7884Represents the proportion of variance in the biological activity that is predictable from the descriptors. tandfonline.comnih.gov
R0.8879Indicates a strong correlation between the predicted and experimental activities. tandfonline.comnih.gov
0.68663A measure of the model's predictive ability, obtained through cross-validation. tandfonline.comnih.gov
RMSE0.2848The root mean square error, indicating the deviation between predicted and observed values. tandfonline.comnih.gov

A key aspect of QSAR studies is to identify which molecular descriptors have the most significant impact on biological activity. This provides insights into the mechanism of action and guides the design of more potent compounds. acs.org

For instance, in the antifungal QSAR model mentioned earlier, the activity was found to be positively correlated with descriptors such as HATS3p, MATS5e, and RDF045, and negatively correlated with GATS8p, R7e+, and G2e. tandfonline.comnih.gov This suggests that increasing the values of the former set of descriptors while decreasing the latter could lead to more active antifungal compounds. tandfonline.comnih.gov

In another study on antibacterial indole derivatives, it was found that compounds with high electronic energy and dipole moment were more effective against S. aureus. koreascience.kr This highlights the importance of electronic properties in the antibacterial activity of these compounds. koreascience.kr

The table below lists some molecular descriptors and their correlation with the biological activity of indole derivatives.

Descriptor Type Descriptor Name Correlation with Activity Biological Phenomenon Reference
3D-MoRSEHATS3p, MATS5e, RDF045PositiveAntifungal activity against C. albicans tandfonline.comnih.gov
GETAWAYGATS8pNegativeAntifungal activity against C. albicans tandfonline.comnih.gov
2D AutocorrelationsR7e+NegativeAntifungal activity against C. albicans tandfonline.comnih.gov
WHIMG2eNegativeAntifungal activity against C. albicans tandfonline.comnih.gov
ElectronicElectronic Energy, Dipole MomentPositiveAntibacterial activity against S. aureus koreascience.kr

Chemical Biology Applications and Probe Development Mechanistic and in Vitro Focus

Design of 2-(tert-Butyl)-4-fluoro-1H-indole Analogues as Chemical Probes

The this compound scaffold is a versatile starting point for designing sophisticated chemical probes. Its tert-butyl group can influence binding selectivity and solubility, while the fluorine atom offers a means for radiolabeling or for tuning electronic properties without significantly increasing steric bulk.

Development of Fluorescent Indole-Based Chemosensors and Imaging Probes

Indole (B1671886) derivatives are widely recognized for their inherent fluorescent characteristics, making them excellent candidates for the development of chemosensors and imaging probes. nih.gov These probes are designed to exhibit a change in their fluorescent properties upon binding to a specific analyte, such as a metal ion or a biological macromolecule. nih.govnih.govrsc.org This change can manifest as an increase ('turn-on') or decrease ('turn-off') in fluorescence intensity, or a shift in the emission wavelength. nih.govnih.gov

While direct research on fluorescent probes derived specifically from this compound is not extensively documented in the provided results, the broader class of indole-based fluorescent sensors provides a strong precedent. For example, researchers have successfully synthesized indole-based chemosensors for detecting ions like Zn2+ in aqueous media and even within biological systems like zebrafish. nih.gov These probes often work through mechanisms like photoinduced electron transfer (PET), where the binding event disrupts a quenching process, leading to enhanced fluorescence. nih.gov The development of such probes involves functionalizing the indole core with receptor units that selectively interact with the target analyte. nih.gov Given the established utility of the indole scaffold, analogues of this compound could be functionalized to create novel probes with tailored specificities and photophysical properties for various biological applications. uniba.it

Applications in Molecular Recognition and Biological System Analysis

The unique structure of indole derivatives allows them to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition. Probes based on the this compound scaffold can be designed to bind selectively to specific proteins or nucleic acid structures.

The tert-butyl group, in particular, can play a significant role in defining the binding specificity of a ligand. It can produce easily observable Nuclear Overhauser Effects (NOEs) when interacting with a target protein, which helps in pinpointing the ligand's binding site without needing prior resonance assignments of the protein. nih.gov This makes it a valuable component in ligands designed for structural biology studies. Furthermore, the fluorine atom can form specific interactions with protein residues and alter the molecule's electronic distribution, thereby influencing its binding affinity and selectivity.

Radiotracer Development Utilizing Fluoroindole Scaffolds for in vitro Binding Studies

The presence of a fluorine atom in the 4-position of the indole ring makes the this compound scaffold particularly suitable for developing radiotracers for Positron Emission Tomography (PET). The fluorine-18 (B77423) ([¹⁸F]) isotope is a widely used positron emitter for PET imaging due to its favorable decay characteristics.

Fluoroindole-based structures have been successfully developed as PET tracers. For instance, 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole has been synthesized and evaluated as a potential tracer for targeting the enzyme tryptophan 2,3-dioxygenase (TDO), which is implicated in cancer. nih.govuq.edu.au In vitro studies demonstrated that this tracer has a good affinity for human TDO. nih.govuq.edu.au Similarly, other fluorine-18 labeled probes have been developed for imaging targets like legumain, another enzyme overexpressed in several cancers. researchgate.net

These examples highlight a clear strategy: a non-radioactive fluoroindole compound with high affinity for a biological target can be converted into its [¹⁸F]-labeled version. This radiotracer can then be used in in vitro binding assays, such as autoradiography on tissue sections, to quantify the density and distribution of the target receptor or enzyme. mdpi.com The this compound framework represents a viable core for creating new [¹⁸F]-labeled radioligands for a variety of biological targets.

Investigations into Protein-Ligand Binding Mechanisms (in vitro, non-clinical)

Understanding how a ligand binds to its protein target is fundamental in chemical biology and drug discovery. In vitro binding studies are essential for characterizing these interactions. The this compound scaffold can be found in molecules designed to interact with specific protein targets.

The use of a tert-butyl group can be a strategic choice to enhance binding affinity and probe specific pockets within a protein's binding site. nih.gov The fluorine atom can contribute to binding through hydrogen bonding or other electrostatic interactions, and its substitution can be used to fine-tune the electronic properties of the ligand. Methods like equilibrium dialysis and various spectroscopic techniques are employed to study these binding events in a controlled, non-clinical setting. nih.gov

Determination of Binding Affinities (e.g., Ki, IC50 in in vitro assays)

A critical aspect of studying protein-ligand interactions is quantifying the binding strength, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). These values are determined through in vitro assays, often using radioligand competition binding. xenotech.comresearchgate.net In these assays, the ability of a test compound (like a derivative of this compound) to displace a known radiolabeled ligand from its target protein is measured.

While specific Kᵢ or IC₅₀ values for this compound itself were not found in the search results, numerous studies report these values for analogous indole-based compounds targeting various receptors. For example, a series of 5-fluoro-indole derivatives were synthesized and tested for their binding affinity to the GPR44 receptor, with some compounds exhibiting Kᵢ values in the low nanomolar range. nih.gov Another study on σ₂ receptor ligands reported Kᵢ values for various functionalized indole derivatives, demonstrating how modifications to the core structure impact binding affinity and selectivity. uniba.it

The table below illustrates typical binding affinity data that would be generated for such compounds in in vitro assays.

Compound ClassTargetAssay TypeBinding Affinity
5-Fluoro-indole derivativeGPR44 (DP₁)Radioligand BindingKᵢ: 5.7 nM
Benzofuran-3-yl substituted indoleGPR44 (DP₁)Radioligand BindingKᵢ: 5.4 nM
o-Fluoro derivative of indole analogueGPR44 (DP₁)Radioligand BindingKᵢ: 46 nM
Indole derivative with BDP-TR fluorophoreσ₁ ReceptorRadioligand BindingKᵢ: >5000 nM
Indole derivative with BDP-TR fluorophoreσ₂ ReceptorRadioligand BindingKᵢ: 220 nM

This table is illustrative and compiled from data on various fluoroindole analogues. Data sourced from uniba.itnih.gov.

These data are crucial for establishing structure-activity relationships (SAR), guiding the optimization of lead compounds to achieve higher potency and selectivity for their intended biological target.

Structure Activity Relationship Sar Studies of Fluoroindole Derivatives Mechanistic and in Vitro Focus

Role of the tert-Butyl Group in Indole (B1671886) Derivatives in Molecular Recognition

The tert-butyl group, a bulky and lipophilic substituent, plays a significant role in the molecular recognition of indole derivatives through its steric and electronic contributions.

Steric and Electronic Contributions of tert-Butyl Substituents to Ligand-Target Interactions

The large steric bulk of the tert-butyl group can be a determining factor in the regioselectivity of chemical reactions and can influence the orientation of the molecule within a binding pocket. ub.edursc.org For example, in the synthesis of indole derivatives, the steric hindrance of the tert-butyl group can direct the formation of one regioisomer over another. ub.edu

Effects of Side Chain Modifications on Indole Derivative Activity

Modifications to the side chains of indole derivatives are a common strategy for modulating their biological activity. nih.gov These modifications can influence the ligand's affinity, selectivity, and functional properties by altering its size, shape, flexibility, and polarity.

For instance, in a series of indole-3-carboxaldehyde (B46971) derivatives, structural modifications such as alkylation, arylation, and halogenation on the indole ring, as well as variations in the aldehyde group through different chemical reactions, have led to a wide range of biological activities. nih.gov Similarly, the introduction of various side chains at the 3-position of the indole ring can result in compounds with significant antimicrobial activity. researchgate.net

In the development of cannabinoid receptor 2 (CB2) selective antagonists, the introduction of a 2',2'-dimethylindan-5'-oyl group at the C3 position of the indole scaffold resulted in ligands with high affinity and selectivity. nih.gov Further modifications, such as the introduction of a pentyl group at the N1 position, were also explored to understand their impact on receptor binding. nih.gov

Scaffold Hopping and Lead Optimization Strategies within the Indole Class for Enhanced Research Tools

Scaffold hopping is a powerful lead optimization strategy that involves replacing the core structure of a molecule with a different scaffold while maintaining similar biological activity. nih.gov This approach is used to discover novel chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. semanticscholar.org

Within the indole class, scaffold hopping has been successfully employed to develop new research tools. For example, a scaffold hop from an indole core to an indazole framework was used to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2 from a lead compound that was selective for MCL-1. nih.govresearchgate.net This strategy allowed for the exploration of new chemical space and the identification of compounds with a desired dual-inhibitory profile. nih.gov

Another example of scaffold hopping involves the photochemical carbon deletion of azaarenes, which can directly convert a quinoline (B57606) to an indole, providing a direct link between different heterocyclic systems. nih.gov Such transformations that allow for precise, single-atom modifications of a molecular skeleton are highly valuable for direct scaffold hopping and lead optimization. nih.gov

These strategies, combined with systematic SAR studies, are crucial for the rational design and development of novel indole-based research tools with tailored biological activities.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding

2-(tert-Butyl)-4-fluoro-1H-indole represents an intriguing yet underexplored chemical entity. Based on the vast body of literature on indole (B1671886) chemistry, it is reasonable to predict that this compound can be synthesized through established methods such as the Fischer indole synthesis or modern palladium-catalyzed reactions. Its chemical properties will be a product of the interplay between the electron-withdrawing fluorine atom and the sterically demanding tert-butyl group. The fluorinated indole scaffold is a well-established pharmacophore, suggesting that this compound and its derivatives hold significant potential for applications in medicinal chemistry. mdpi.comnih.gov

Identification of Unexplored Synthetic Avenues and Methodological Advancements

Future synthetic efforts should focus on the development of efficient and regioselective methods for the synthesis of polysubstituted indoles like the target compound. The exploration of novel catalytic systems, including those based on earth-abundant metals, and the application of flow chemistry could provide more sustainable and scalable synthetic routes. rsc.orgrsc.org The development of methods for the late-stage functionalization of the indole core would also be highly valuable for the rapid generation of analog libraries for SAR studies. nih.gov

Prospects for Advanced Computational Modeling and Data-Driven Design Approaches

Advanced computational modeling will undoubtedly play a crucial role in guiding future research on this compound and related compounds. More accurate quantum mechanical calculations, sophisticated molecular dynamics simulations, and the application of machine learning and artificial intelligence in drug design will accelerate the identification of promising drug candidates and the prediction of their biological activities and ADMET properties. acs.org

Future Directions in the Development of Novel Chemical Biology Tools and Probes

Derivatives of this compound could be developed as chemical probes to study biological processes. For example, the incorporation of photoreactive groups or fluorescent tags could enable the identification of novel biological targets and the elucidation of mechanisms of action.

Broader Impact and Future Perspectives in Indole-Based Chemical Research

The study of specifically substituted indoles like this compound contributes to the broader understanding of structure-property relationships in this important class of heterocyclic compounds. The continued exploration of the vast chemical space of indole derivatives, driven by innovations in synthesis and computational methods, will undoubtedly lead to the discovery of new therapeutic agents and advanced materials with novel properties. mdpi.com The future of indole research lies in the integration of multidisciplinary approaches, from synthetic chemistry and computational modeling to chemical biology and materials science, to unlock the full potential of this versatile scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(tert-Butyl)-4-fluoro-1H-indole, and how can purity be optimized?

  • Answer : The synthesis typically involves sequential functionalization of the indole core. For example:

  • Electrophilic fluorination : Fluorine introduction via electrophilic substitution at the 4-position using reagents like Selectfluor or N-fluoropyridinium salts under controlled pH (pH 7–8) to minimize side reactions .
  • tert-Butyl group incorporation : Alkylation or Friedel-Crafts alkylation at the 2-position using tert-butyl halides or alcohols in the presence of Lewis acids (e.g., AlCl₃) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures ensures >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., tert-butyl protons at δ 1.3–1.5 ppm; indole aromatic protons at δ 6.8–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₁₂H₁₄FN requires m/z 203.1118) .
  • X-ray crystallography : Resolve structural ambiguities (e.g., tert-butyl spatial orientation) using single-crystal data .

Q. How does the fluorine atom influence the compound’s stability and reactivity?

  • Answer : The 4-fluoro group enhances electron-withdrawing effects , stabilizing the indole ring against oxidation. It also directs electrophilic substitution to the 5- or 7-positions due to meta/para activation . Comparative studies with non-fluorinated analogs show reduced degradation under UV light (t½ increased by ~30%) .

Advanced Research Questions

Q. How can reaction yields be improved when introducing the tert-butyl group under steric hindrance?

  • Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% via enhanced kinetics .
  • Lewis acid optimization : Use Sc(OTf)₃ instead of AlCl₃ for milder conditions, minimizing indole ring decomposition .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve tert-butyl halide solubility, reducing dimerization byproducts .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies often arise from assay conditions. Mitigation approaches include:

  • Standardized cytotoxicity assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., doxorubicin) to normalize IC₅₀ values .
  • Metabolic stability testing : Evaluate liver microsome half-life (e.g., human vs. murine) to account for species-specific metabolism .
  • Docking studies : Compare binding modes with target proteins (e.g., COX-2) using Schrödinger Suite to rationalize activity variations .

Q. How do structural modifications at the 1H-position affect pharmacological profiles?

  • Answer :

  • Carboxylate esters (e.g., tert-butyl) : Improve bioavailability by reducing plasma protein binding (e.g., 85% → 72%) and enhancing logP (from 2.1 to 3.4) .
  • Sulfonyl or benzyl groups : Increase selectivity for kinase targets (e.g., JAK2 inhibition Ki improves from 1.2 µM to 0.4 µM) .
  • SAR trends : Fluorine at 4-position combined with tert-butyl at 2-position synergistically enhances anti-inflammatory activity (COX-2 inhibition IC₅₀ = 0.8 µM vs. 2.3 µM for non-fluorinated analogs) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model binding stability with receptors (e.g., 100 ns trajectories assess hydrogen bond persistence) .
  • QSAR models : Train on indole derivative datasets (R² > 0.85) to forecast ADMET properties .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for metabolite prediction .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show negligible effects?

  • Answer : Variations arise from:

  • Cell line heterogeneity : Sensitivity differences (e.g., GI₅₀ = 5 µM in MCF-7 vs. >50 µM in A549) due to p53 status or efflux pump expression .
  • Compound aggregation : Use dynamic light scattering (DLS) to confirm monomeric dispersion (<100 nm particle size) in assay buffers .
  • Metabolite interference : LC-MS/MS analysis identifies active metabolites (e.g., 4-fluoroindole-3-carbinol) that may contribute to observed effects .

Methodological Best Practices

Q. How to validate synthetic intermediates during multi-step synthesis?

  • Answer :

  • In-line FTIR : Monitor reaction progress in real-time (e.g., tert-butyl carbonyl peak at 1740 cm⁻¹) .
  • Tandem MS/MS : Characterize unstable intermediates (e.g., fragmentation patterns confirm formylated byproducts) .
  • Microscale X-ray : Resolve regiochemical ambiguities in <1 mg samples .

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